molecular formula C8H7Cl2NO2 B2649709 2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide CAS No. 99779-12-1

2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide

Cat. No. B2649709
CAS RN: 99779-12-1
M. Wt: 220.05
InChI Key: ZDKAQOBCSTYELX-UHFFFAOYSA-N
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Description

“2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide” is a chemical compound. It has a molecular weight of 185.61 . The structure of this compound is established by methods of IR, PMR, and mass spectroscopy .


Synthesis Analysis

The synthesis of this compound involves the chloroacetylation of m- and p-aminophenols in the presence of acetic acid, acetonitrile, and tetrahydrofuran as a solvent . The methods of purification of the obtained substances were also described .


Molecular Structure Analysis

The molecular structure of “this compound” is established by methods of IR, PMR, and mass spectroscopy . The Inchi Code for this compound is 1S/C8H8ClNO2/c9-5-8(12)10-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,10,12) .

Scientific Research Applications

Synthesis and Chemical Properties

Chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a related compound, showcases the importance of such chemicals in synthesizing antimalarial drugs. The study highlights the use of immobilized lipase as a catalyst, exploring various acyl donors and optimizing reaction conditions for efficient synthesis, which can be relevant for modifying 2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide in similar research applications (Magadum & Yadav, 2018).

Environmental and Metabolic Studies

Research on chloroacetamide herbicides, which share structural similarities with this compound, provides insights into their metabolism and environmental impact. Studies have focused on the comparative metabolism of these herbicides in human and rat liver microsomes, revealing insights into their biotransformation and potential health implications (Coleman et al., 2000). Such studies are crucial for understanding the environmental persistence and toxicological profiles of related compounds.

Radiosynthesis for Metabolism Studies

The radiosynthesis of chloroacetanilide herbicides and their metabolites, such as acetochlor, demonstrates the application of these compounds in studying their metabolism and mode of action. This approach enables the tracing of herbicide distribution in the environment and biological systems, offering a method that could be applied to similar compounds for detailed metabolic studies (Latli & Casida, 1995).

Pharmaceutical Research

The synthesis of derivatives and analogs of N-(2-hydroxyphenyl)acetamide, such as N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, is an area of active research in the pharmaceutical industry. These compounds are investigated for their potential as combinatorial libraries for drug discovery, targeting a range of diseases including cancer, inflammation, and pain (Davis & Healy, 2010).

Agricultural Chemistry

In agricultural chemistry, the study of acetochlor and related herbicides like alachlor and metolachlor provides insights into their efficacy, environmental fate, and interaction with soil and water systems. Such research is essential for developing safer and more effective agricultural chemicals, potentially guiding the application and environmental management of compounds like this compound (Kolpin et al., 1996).

properties

IUPAC Name

2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c9-4-7(12)11-6-3-1-2-5(10)8(6)13/h1-3,13H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKAQOBCSTYELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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